2-Bromo-3,4,5,6-tetrafluorobenzylalcohol
Overview
Description
2-Bromo-3,4,5,6-tetrafluorobenzylalcohol (BTFA) is an organic chemical compound with the molecular formula of C7H3BrF4O12. It has a molecular weight of 259 g/mol12.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 4-Methyl-2,3,5,6-tetrafluorobenzyl alcohol was synthesized from 2,3,5,6-tetrachloroterephthalonitrile through fluorination, hydrolysis, acylation, reduction, and dehydroxylation reactions3. The total yield was 54% and the purity of the product was over 99%3.Molecular Structure Analysis
The molecular structure of BTFA consists of a benzyl alcohol group where the benzene ring is substituted with bromine and fluorine atoms12. The exact positions of these substituents can be determined by techniques such as NMR spectroscopy4.
Chemical Reactions Analysis
The specific chemical reactions involving BTFA are not readily available in the literature. However, similar compounds like 4-Methyl-2,3,5,6-tetrafluorobenzyl bromide can be synthesized from 2,3,5,6-tetrafluoroxylene via bromination5.Physical And Chemical Properties Analysis
The physical and chemical properties of BTFA are not readily available in the literature. However, similar compounds like 2,3,5,6-Tetrafluorobenzyl alcohol are reported to be white to almost white crystalline mass6.Scientific Research Applications
Application in Peptide Synthesis
Field
Summary of Application
2-Bromo-3-ethylthiazolium Tetrafluoroborate (BET), a compound similar to 2-Bromo-3,4,5,6-tetrafluorobenzylalcohol, has been used in peptide synthesis .
Method of Application
BET can be prepared from the commercially available 2-aminothiazole using a procedure to obtain 2-bromothiazole, which is then transformed into the title compound . This compound has been found to be a highly efficient coupling reagent in the synthesis of peptide nucleic acid (PNA) oligomers in solution phase .
Results
The use of BET in peptide synthesis has resulted in the elaboration of novel coupling agents .
Synthesis of Thiophene Derivatives
Field
Summary of Application
A compound similar to 2-Bromo-3,4,5,6-tetrafluorobenzylalcohol, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, has been synthesized using three successive direct lithiations and a bromination reaction starting from thiophene .
Method of Application
All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile .
Results
This is a four-step protocol starting from thiophene with an overall yield of 47% .
Application in Agrochemical and Pharmaceutical Industries
Field
Agrochemical and Pharmaceutical Industries
Summary of Application
Trifluoromethylpyridine (TFMP) and its derivatives, which are structurally similar to 2-Bromo-3,4,5,6-tetrafluorobenzylalcohol, have found applications in the agrochemical and pharmaceutical industries .
Method of Application
The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Results
More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
Synthesis of Active Agrochemical and Pharmaceutical Ingredients
Summary of Application
2,3-Dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a compound similar to 2-Bromo-3,4,5,6-tetrafluorobenzylalcohol, is used as a chemical intermediate for the synthesis of several crop-protection products .
Method of Application
Various methods of synthesizing 2,3,5-DCTF have been reported .
Results
2,3,5-DCTF is in the highest demand among TFMP derivatives (production data estimated from the i-map Sigma database) .
Safety And Hazards
The safety and hazards associated with BTFA are not readily available in the literature. However, similar compounds like 2,3,5,6-Tetrafluorobenzyl alcohol are reported to be toxic if swallowed, may cause an allergic skin reaction, and causes serious eye irritation7.
Future Directions
The future directions for the use and study of BTFA are not readily available in the literature. However, given its unique structure, it could potentially be used in various chemical reactions and could be of interest in the field of organic chemistry.
properties
IUPAC Name |
(2-bromo-3,4,5,6-tetrafluorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h13H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUAHFYDXOLWST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1Br)F)F)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590716 | |
Record name | (2-Bromo-3,4,5,6-tetrafluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3,4,5,6-tetrafluorobenzylalcohol | |
CAS RN |
292621-47-7 | |
Record name | 2-Bromo-3,4,5,6-tetrafluorobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=292621-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Bromo-3,4,5,6-tetrafluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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